Cas no 808127-72-2 (1H-Isoindol-1-one, 2,3-dihydro-4-iodo-)

1H-Isoindol-1-one, 2,3-dihydro-4-iodo- is a halogenated heterocyclic compound featuring an iodine substituent at the 4-position of the isoindolinone core. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings. The iodine moiety enhances its utility in palladium-catalyzed transformations, enabling efficient functionalization. Its stable dihydro-isoindol-1-one scaffold is advantageous for constructing pharmacophores in medicinal chemistry. The compound’s well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile building block for developing complex molecules, including pharmaceuticals and agrochemicals. Proper handling under inert conditions is recommended due to its sensitivity.
1H-Isoindol-1-one, 2,3-dihydro-4-iodo- structure
808127-72-2 structure
Product name:1H-Isoindol-1-one, 2,3-dihydro-4-iodo-
CAS No:808127-72-2
MF:C8H6INO
MW:259.043814182281
MDL:MFCD13177723
CID:1803917
PubChem ID:21907499

1H-Isoindol-1-one, 2,3-dihydro-4-iodo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindol-1-one, 2,3-dihydro-4-iodo-
    • 4-iodo-1-isoindolinone
    • WVNIKJRCOSSMSG-UHFFFAOYSA-N
    • 808127-72-2
    • SCHEMBL1335497
    • 2,3-Dihydro-4-iodo-1h-isoindol-1-one
    • 4-iodoisoindolin-1-one
    • DB-181581
    • MDL: MFCD13177723
    • Inchi: InChI=1S/C8H6INO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
    • InChI Key: WVNIKJRCOSSMSG-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC=C2I)C(=O)N1

Computed Properties

  • Exact Mass: 258.94941g/mol
  • Monoisotopic Mass: 258.94941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

1H-Isoindol-1-one, 2,3-dihydro-4-iodo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1133109-5g
4-iodoisoindolin-1-one
808127-72-2 95%
5g
$3500 2024-07-23
Alichem
A199009231-5g
4-Iodoisoindolin-1-one
808127-72-2 95%
5g
$2926.56 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742993-1g
4-Iodoisoindolin-1-one
808127-72-2 98%
1g
¥11270.00 2024-07-28
Alichem
A199009231-10g
4-Iodoisoindolin-1-one
808127-72-2 95%
10g
$4288.00 2023-09-01
Alichem
A199009231-25g
4-Iodoisoindolin-1-one
808127-72-2 95%
25g
$7296.30 2023-09-01
eNovation Chemicals LLC
Y1133109-5g
4-iodoisoindolin-1-one
808127-72-2 95%
5g
$3300 2025-02-26
eNovation Chemicals LLC
Y1133109-5g
4-iodoisoindolin-1-one
808127-72-2 95%
5g
$3300 2025-02-26

Additional information on 1H-Isoindol-1-one, 2,3-dihydro-4-iodo-

1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2): A Key Intermediate in Modern Pharmaceutical Synthesis

The compound 1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework and functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of an iodine atom at the 4-position of the isooindolone scaffold not only enhances its reactivity but also opens up numerous possibilities for further chemical manipulation, making it a valuable building block for drug discovery and development.

In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative intermediates that can streamline synthetic pathways and improve the efficiency of drug production. 1H-Isoindol-1-one, 2,3-dihydro-4-iodo, with its well-defined reactivity patterns, has emerged as a preferred choice for medicinal chemists seeking to develop novel therapeutic agents. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allows for the facile introduction of diverse substituents, thereby facilitating the construction of complex molecular architectures.

The significance of this compound is further underscored by its application in the synthesis of small molecule inhibitors targeting various biological pathways. For instance, recent studies have demonstrated its utility in the development of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The iodine atom at the 4-position acts as a handle for palladium-catalyzed reactions, enabling the introduction of aryl or vinyl groups that can modulate the binding affinity and selectivity of the final drug candidates.

Moreover, 1H-Isoindol-1-one, 2,3-dihydro-4-iodo has been explored in the synthesis of antiviral and antibacterial agents. Its structural motif is closely related to several known pharmacophores that exhibit potent biological activity. By leveraging its reactivity, researchers have been able to design and synthesize novel compounds with improved pharmacokinetic properties and reduced toxicity. This underscores the compound's potential as a scaffold for structure-based drug design.

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of β-ketoesters with isocyanides followed by cyclization and halogenation. These synthetic routes are optimized to ensure high yields and purity, which are critical for pharmaceutical applications. The use of modern catalytic systems has further enhanced the efficiency of these synthetic processes, making them more sustainable and scalable.

Recent advancements in computational chemistry have also contributed to a better understanding of the reactivity and mechanism of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo. Molecular modeling studies have revealed insights into how different substituents influence its electronic properties and interaction with biological targets. This information is invaluable for designing next-generation drug candidates with enhanced efficacy and minimal side effects.

The compound's versatility extends beyond its role as an intermediate in pharmaceutical synthesis. It has also been utilized in materials science research due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting photophysical properties and have potential applications in optoelectronic devices and sensors. Such interdisciplinary applications highlight the broad utility of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo across different scientific domains.

In conclusion,1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2) is a multifaceted compound that plays a pivotal role in modern chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this compound, its importance in advancing pharmaceuticals and materials science is set to grow even further.

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